molecular formula C10H18N2O3 B152984 tert-Butyl (2-oxopiperidin-3-yl)carbamate CAS No. 99780-98-0

tert-Butyl (2-oxopiperidin-3-yl)carbamate

Cat. No. B152984
CAS RN: 99780-98-0
M. Wt: 214.26 g/mol
InChI Key: SSBSATYPIISWFD-UHFFFAOYSA-N
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Description

Tert-Butyl (2-oxopiperidin-3-yl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a piperidine ring, a lactam (2-oxo) group, and a tert-butyl carbamate moiety. This structure is a common feature in the synthesis of compounds with potential medicinal properties, such as enzyme inhibitors and receptor modulators.

Synthesis Analysis

The synthesis of tert-butyl (2-oxopiperidin-3-yl)carbamate derivatives has been explored in several studies. For instance, a scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was achieved through a one-pot, two-step telescoped sequence starting from readily available materials, utilizing a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation . Another study reported the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are derivatives of tert-butyl (2-oxopiperidin-3-yl)carbamate, using L-selectride and the Mitsunobu reaction . Additionally, an efficient approach to synthesize tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, was proposed, involving a series of steps such as SN2 substitution, borohydride reduction, and oxidation .

Molecular Structure Analysis

X-ray crystallography studies have provided insights into the molecular structure of tert-butyl (2-oxopiperidin-3-yl)carbamate derivatives. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was found to have an axial orientation of the isobutyl side chain and exhibits strong O-H...O=C hydrogen bonds in its crystal structure . These structural features are crucial for understanding the reactivity and potential interactions of these compounds with biological targets.

Chemical Reactions Analysis

The reactivity of tert-butyl (2-oxopiperidin-3-yl)carbamate derivatives has been explored in various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be considered as N-(Boc) nitrone equivalents, have been synthesized and shown to react with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis . The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate has also been studied, yielding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (2-oxopiperidin-3-yl)carbamate derivatives are influenced by their molecular structure. The presence of the tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of these compounds. The lactam and carbamate functionalities are polar and can participate in hydrogen bonding, which is significant for their solubility in various solvents and potential biological activity. The studies mentioned do not provide detailed physical property data, but such properties are typically determined experimentally and are essential for the practical application of these compounds in chemical synthesis and drug development.

Scientific Research Applications

Photoredox-Catalyzed Amination

Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate is utilized in a new cascade pathway for assembling a range of 3-aminochromones. This method facilitates the synthesis of diverse amino pyrimidines, broadening applications in photocatalyzed protocols (Wang et al., 2022).

Stereoselective Syntheses

Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives undergo stereoselective syntheses. This process involves L-selectride reactions and Mitsunobu reactions, leading to quantitative yields of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Boev et al., 2015).

Synthesis as an Intermediate

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate acts as an important intermediate in synthesizing protein tyrosine kinase Jak3 inhibitor—CP-690550. The synthesis process includes multiple steps, starting from 4-methylpyridinium and ending with the target product (Chen Xin-zhi, 2011).

Piperidine Derivatives Synthesis

The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone leads to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds undergo cyclization with high stereoselectivity, forming N-Boc piperidine derivatives (Moskalenko & Boev, 2014).

Preparation of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate

A high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate is achieved through Boc-involved neighboring group participation. This method has significant advantages in terms of simplicity and cost efficiency (Li et al., 2015).

Asymmetric Aldol Routes for Protease Inhibitors

Enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate lead to potent β-secretase inhibitors. The syntheses use asymmetric syn- and anti-aldol reactions for setting stereogenic centers (Ghosh et al., 2017).

Isomorphous Crystal Structures Study

Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its derivatives are studied for their isomorphous crystal structures. These structures are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond (Baillargeon et al., 2017).

Glycosylative Transcarbamylation

Tert-butyl carbamates are transformed to anomeric 2-deoxy-2-amino sugar carbamates through glycosylative transcarbamylation. This reaction has good tolerance to various protecting groups, allowing the generation of unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . Precautionary measures include avoiding dust formation and ensuring adequate ventilation . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl N-(2-oxopiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBSATYPIISWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611723
Record name tert-Butyl (2-oxopiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-oxopiperidin-3-yl)carbamate

CAS RN

99780-98-0
Record name tert-Butyl (2-oxopiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-oxopiperidin-3-yl)carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Li, J Li, R He, J Liu, Y Liu, L Chen, Y Huang… - Organic Letters, 2022 - ACS Publications
Diverse substituted pyridines and pyrimidines with high selectivity were obtained using a concise and efficient protocol developed herein. The reaction proceeds via metal-free cascade …
Number of citations: 8 pubs.acs.org

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